molecular formula C12H15BrN2O B1269917 (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 331845-66-0

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B1269917
M. Wt: 283.16 g/mol
InChI Key: TUFUJLBGPHVUEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone” involves methods such as the Schotten-Baumann reaction and slow evaporation techniques. For instance, a related compound, (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone, was synthesized using the Schotten-Boumann condensation reaction, showcasing the method's relevance in producing these compounds (Priya et al., 2019).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds. For example, the (5-bromo-2-hydroxyphenyl)(phenyl)methanone structure was elucidated through X-ray crystallography, demonstrating the compound's monoclinic crystal system (Xin-mou, 2009).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, contributing to their diverse chemical properties. For instance, novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives were synthesized, highlighting the potential for antifungal activity, which suggests the significance of the core structure in medicinal chemistry applications (Lv et al., 2013).

Physical Properties Analysis

The synthesis and characterization of related compounds also shed light on their physical properties. For instance, the study of a piperidine derivative revealed its optical properties, indicating the material's potential for opto-electronic applications (Revathi et al., 2018).

Chemical Properties Analysis

The chemical properties of such compounds are closely tied to their structure and synthesis methods. Research on fluorine-containing derivatives, for example, provides insights into their reactivity and potential applications in creating more complex molecules (Joshi et al., 1986).

Scientific Research Applications

Application in Organic Synthesis

  • Specific Scientific Field : Organic Synthesis
  • Summary of the Application : The compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is structurally similar to “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone”, is synthesized in good yield via a three-step protocol . This compound is a part of a larger family of 1,2,4-triazole derivatives, which are known for their wide range of biological activities .
  • Methods of Application or Experimental Procedures : The synthesis of this compound involves a four-step protocol, starting with the preparation of the 1,2,4-triazole derivative . The structure of the new Mannich base is assigned by HRMS, IR, 1H, and 13C NMR spectra .
  • Results or Outcomes : The novel compound is obtained in good yield and its structure is confirmed by various spectroscopic techniques .

Application in Pharmacology

  • Specific Scientific Field : Pharmacology
  • Summary of the Application : The compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is structurally similar to “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone”, is part of a larger family of 1,2,4-triazole derivatives. These compounds are known for their wide range of biological activities . Piperazine, a common structural motif found in these compounds, can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
  • Methods of Application or Experimental Procedures : The synthesis of this compound involves a four-step protocol, starting with the preparation of the 1,2,4-triazole derivative . The structure of the new Mannich base is assigned by HRMS, IR, 1H, and 13C NMR spectra .
  • Results or Outcomes : The novel compound is obtained in good yield and its structure is confirmed by various spectroscopic techniques . Some of these compounds have shown promising antibacterial activity .

Application in Pharmacology

  • Specific Scientific Field : Pharmacology
  • Summary of the Application : The compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is structurally similar to “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone”, is part of a larger family of 1,2,4-triazole derivatives. These compounds are known for their wide range of biological activities . Piperazine, a common structural motif found in these compounds, can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
  • Methods of Application or Experimental Procedures : The synthesis of this compound involves a four-step protocol, starting with the preparation of the 1,2,4-triazole derivative . The structure of the new Mannich base is assigned by HRMS, IR, 1H, and 13C NMR spectra .
  • Results or Outcomes : The novel compound is obtained in good yield and its structure is confirmed by various spectroscopic techniques . Some of these compounds have shown promising antibacterial activity .

Safety And Hazards

The safety and hazards associated with “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone” are not clearly defined in the literature. It’s always recommended to handle chemical compounds with appropriate safety measures .

Future Directions

The future research directions for “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone” and similar compounds could involve further exploration of their potential therapeutic effects, such as anti-nociceptive and anti-inflammatory properties . Additionally, more detailed studies on their physical and chemical properties, as well as safety profiles, would be beneficial.

properties

IUPAC Name

(2-bromophenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFUJLBGPHVUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349923
Record name (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

CAS RN

331845-66-0
Record name (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromobenzoyl chloride (2 g, 9 mmol) in toluene (30 mL) was added N-methylpiperazine (2 mL, 18 mmol, 2 equiv.). The resulting mixture was stirred overnight. The precipitate was filtered and the filtrate was concentrated under reduced pressure. The residue was taken into dichloromethane, washed with water. The organic layer was concentrated under reduced pressure to give 2 g (77% yield) of intermediate 10.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
77%

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